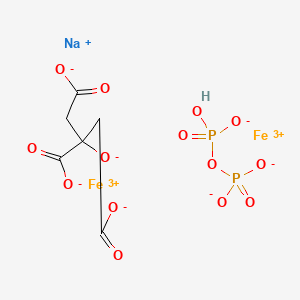Ferric pyrophosphate, soluble
CAS No.:
Cat. No.: VC20552288
Molecular Formula: C6H5Fe2NaO14P2
Molecular Weight: 497.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H5Fe2NaO14P2 |
|---|---|
| Molecular Weight | 497.72 g/mol |
| IUPAC Name | sodium;[hydroxy(oxido)phosphoryl] phosphate;iron(3+);2-oxidopropane-1,2,3-tricarboxylate |
| Standard InChI | InChI=1S/C6H7O7.2Fe.Na.H4O7P2/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;1-8(2,3)7-9(4,5)6/h1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;(H2,1,2,3)(H2,4,5,6)/q-1;2*+3;+1;/p-6 |
| Standard InChI Key | LDXGVJUZPGBCLK-UHFFFAOYSA-H |
| Canonical SMILES | C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Fe+3].[Fe+3] |
Introduction
Chemical Composition and Structural Characteristics
Molecular Identity and Formula
Ferric pyrophosphate, soluble, is chemically designated as sodium ferricitropyrophosphate, with the molecular formula . This formulation incorporates sodium ions and citrate ligands, which confer aqueous solubility—a stark contrast to conventional ferric pyrophosphate (), a reddish-brown powder insoluble in water . The soluble variant’s structure involves a coordination complex where ferric ions bind to pyrophosphate () and citrate anions, stabilizing the iron in a bioavailable form .
Crystallographic and Spectroscopic Properties
X-ray diffraction studies reveal an amorphous structure in the soluble form, unlike the crystalline lattice of anhydrous . Fourier-transform infrared (FTIR) spectroscopy identifies characteristic peaks at 1,050 cm⁻¹ (P–O stretching) and 1,620 cm⁻¹ (carboxylate groups from citrate), confirming ligand integration . The sodium content, quantified via atomic absorption spectroscopy, typically ranges from 8–12% w/w, critical for maintaining solubility .
Table 1: Comparative Physicochemical Properties
Synthesis and Industrial Production
Reaction Mechanisms
The soluble form is synthesized via a two-step process:
-
Precipitation: Sodium pyrophosphate () reacts with ferric chloride () in aqueous medium, forming a colloidal suspension of .
-
Citrate Complexation: Citric acid and sodium hydroxide are introduced to chelate iron, yielding the soluble sodium ferricitropyrophosphate . The reaction is pH-dependent, optimized at 6.5–7.5 to prevent citrate degradation .
Scalability and Quality Control
Industrial batches utilize spray drying to produce uniform particles (10–50 µm), ensuring consistent dissolution rates . Regulatory-compliant assays verify iron content (UV-Vis spectroscopy at 510 nm using 1,10-phenanthroline) and residual citrate (HPLC with refractive index detection) .
Applications in Food and Medicine
Food Fortification Strategies
Ferric pyrophosphate, soluble, is favored in fortifying hygroscopic foods like salt and infant cereals due to its neutral taste and resistance to oxidation . A 2023 efficacy trial demonstrated that wheat flour fortified with 60 ppm soluble ferric pyrophosphate elevated hemoglobin levels by 1.2 g/dL in iron-deficient populations over six months .
Pharmaceutical Formulations
In hemodialysis patients, soluble ferric pyrophosphate (e.g., Triferic®) administered intravenously delivers 5–10 mg iron per session, bypassing gastrointestinal absorption barriers . Bioavailability studies report a 40–50% absorption rate via the citrate-mediated pathway, compared to 15–20% for insoluble forms .
Table 2: Bioavailability Comparison of Iron Supplements
Future Directions and Research Innovations
Nanoencapsulation for Enhanced Delivery
Liposomal encapsulation (100–200 nm particles) increases intestinal absorption to 85% in murine models by bypassing DMT1-mediated uptake . Clinical trials (NCT04877067) are evaluating nano-formulations for prenatal supplementation .
Synergistic Fortification Blends
Combining soluble ferric pyrophosphate with ascorbic acid (molar ratio 1:2) in fortified rice kernels improves iron absorption by 30%, addressing phytate inhibition in staple crops .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume